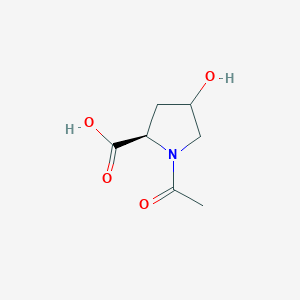
(2R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-4-Hydroxy-L-Proline: (AC-HYP-OH) is a derivative of the amino acid prolineOxaceprol and Acetyl-4-Hydroxy-L-Proline . This compound is characterized by its white crystalline powder form and is soluble in water . It has a molecular formula of C7H11NO4 and a molecular weight of 173.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-Hydroxy-L-Proline typically involves the acetylation of 4-hydroxy-L-proline. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group. The process involves the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction .
Industrial Production Methods: Industrial production of N-Acetyl-4-Hydroxy-L-Proline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-4-Hydroxy-L-Proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
N-Acetyl-4-Hydroxy-L-Proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in collagen synthesis and its potential effects on cellular processes.
Medicine: N-Acetyl-4-Hydroxy-L-Proline is investigated for its anti-inflammatory and wound-healing properties.
Industry: The compound is used in the cosmetic industry for its potential benefits in skin care products.
Mechanism of Action
The mechanism of action of N-Acetyl-4-Hydroxy-L-Proline involves its interaction with cellular pathways that regulate inflammation and wound healing. The compound increases ceramide synthesis, which plays a crucial role in maintaining skin barrier function and hydration. This action helps alleviate pruritus and promotes wound healing .
Comparison with Similar Compounds
4-Hydroxy-L-Proline: A precursor to N-Acetyl-4-Hydroxy-L-Proline, involved in collagen synthesis.
Acetyl-L-Proline: Another acetylated derivative of proline with different functional properties.
Oxaceprol: A synonym for N-Acetyl-4-Hydroxy-L-Proline, known for its anti-inflammatory effects.
Uniqueness: N-Acetyl-4-Hydroxy-L-Proline stands out due to its specific acetylation at the hydroxyl group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5?,6-/m1/s1 |
InChI Key |
BAPRUDZDYCKSOQ-PRJDIBJQSA-N |
Isomeric SMILES |
CC(=O)N1CC(C[C@@H]1C(=O)O)O |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















